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Compound of Interest

Compound Name: NADH, disodium salt hydrate

CAS No.: 606-68-8

Cat. No.: B1649369

Get Quote

Target Audience: Researchers, Assay Developers, and Drug Development Professionals

Methodology: Direct UV-Kinetic Microplate Assay (340 nm)

Scientific Rationale & Mechanistic Overview
Lactate Dehydrogenase (LDH) is a highly stable, ubiquitous cytosolic oxidoreductase. Because

it is strictly retained within healthy cells, its extrusion into the extracellular space (e.g., serum or

cell culture media) serves as a reliable, quantifiable biomarker for plasma membrane rupture,

cytotoxicity, and tissue damage[1]. While many commercial kits utilize coupled resazurin or

tetrazolium cascades to generate a colorimetric readout[2], the direct kinetic measurement of

NADH oxidation remains the gold standard for accuracy, dynamic range, and cost-

effectiveness.

The assay capitalizes on the reversible conversion of pyruvate to L-lactate. In the presence of

excess pyruvate and the reduced cofactor β -NADH, LDH drives the reaction forward. As

NADH is oxidized to NAD⁺, the solution's absorbance at 340 nm decreases. Because NAD⁺
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does not absorb at this wavelength, the rate of absorbance decay ( ΔA340​/min ) is strictly

proportional to LDH enzymatic activity[3].
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Fig 1. LDH-catalyzed reduction of pyruvate to lactate with concurrent NADH oxidation.

Experimental Design & Causality
As a Senior Application Scientist, I emphasize that a robust assay is not merely a sequence of

steps, but a carefully engineered environment. Every reagent choice directly impacts the

thermodynamic direction and specificity of the assay.

Why use NADH Disodium Salt? The disodium salt formulation of β -NADH is explicitly

chosen over the free acid due to its enhanced solubility and resistance to degradation in its

lyophilized state. However, once reconstituted in aqueous buffer, NADH is highly susceptible

to auto-oxidation. Therefore, it must be prepared fresh, kept on ice, and protected from

light[3].

Why a Kinetic Readout? Endpoint assays are heavily confounded by the intrinsic

absorbance of biological matrices (e.g., hemoglobin in hemolyzed serum, phenol red in

culture media). By measuring the rate of absorbance change ( ΔA340​/min ) within the linear

range of the reaction, static background noise is mathematically eliminated, ensuring

absolute specificity to LDH turnover[1].

Sample Handling Causality: Store serum or cell lysates at 4°C. Do not freeze-thaw samples,

as cold-labile LDH isoenzymes (specifically LDH-4 and LDH-5) undergo significant structural

degradation and lose activity when frozen[4].

Reagent Engineering & Quantitative Specifications
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To ensure reproducible kinetics, the Master Mix must be carefully formulated. High

concentrations of pyruvate will form an abortive ternary complex (NAD⁺-Pyruvate-LDH),

competitively inhibiting the enzyme[5].

Table 1: Reagent Master Mix Composition
Reagent Final Assay Conc.

Preparation
Instructions

Causality / Purpose

Tris-HCl Buffer (pH

7.2)
80 mM

Dissolve in diH₂O,

adjust pH to 7.2.

Maintains optimal

physiological pH to

drive the Pyruvate →

Lactate reaction[3].

Sodium Pyruvate 1.6 mM
Prepare 16 mM stock

in buffer.

Primary substrate.

Kept ≤ 2.0 mM to

prevent allosteric

enzyme inhibition[3].

β -NADH Disodium

Salt
0.25 mM

Prepare 2.5 mM stock

in cold buffer.

Electron donor.

Disodium salt ensures

solubility. Must be

made fresh to prevent

auto-oxidation[3].

Step-by-Step Self-Validating Protocol
A professional-grade protocol must be a self-validating system. This workflow incorporates

intrinsic quality control (QC) checkpoints to verify reagent integrity in real-time.
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1. Sample Prep
(Harvest serum/lysate, keep at 4°C)

2. Reagent Master Mix
(Buffer + Pyruvate + NADH Disodium Salt)

3. Reaction Assembly
(Combine sample & mix in plate)

4. Kinetic Reading
(Measure A340 nm every 30s for 5 mins)

5. Data Analysis
(Calculate ΔA340/min & Activity)
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Fig 2. Step-by-step kinetic workflow for microplate-based LDH quantification.

Execution Steps (96-Well Microplate Format)
Spectrophotometer Setup: Pre-warm the microplate reader to 25°C or 37°C (depending on

physiological relevance required). Set the read wavelength to strictly 340 nm.

Master Mix Preparation: Combine the Tris-HCl buffer, Sodium Pyruvate, and NADH

Disodium Salt according to the ratios in Table 1. Keep the Master Mix protected from light.

Plate Loading: Add 10 µL of samples, positive controls, and blanks into the respective wells

of a clear, flat-bottom 96-well plate.

Reaction Initiation: Using a multi-channel pipette, rapidly dispense 190 µL of the Master Mix

into all wells to initiate the reaction.
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Kinetic Reading: Immediately place the plate in the reader. Shake for 5 seconds to ensure

homogeneity, then read the absorbance at 340 nm every 30 seconds for 5 minutes.

Table 2: Assay Plate Layout & System Validation
Well Type Sample Vol (µL) Master Mix Vol (µL)

Purpose & System
Validation

Reagent Blank 10 (Buffer) 190

Measures

spontaneous NADH

auto-oxidation for

background

subtraction.

Positive Control 10 (Purified LDH) 190

Validates Master Mix

integrity and expected

specific activity.

Unknown Sample 10 (Serum/Lysate) 190
Quantifies biological

LDH activity.

Data Analysis & Quality Control
Intrinsic QC Checkpoints

QC Checkpoint 1 (Reagent Integrity): Upon adding the Master Mix, the initial absorbance (

Ainitial​) of the wells must be between 1.100 and 1.500[3]. An Ainitial​<0.800 indicates severe

NADH auto-oxidation prior to the assay, which will lead to substrate limitation and false-

negative results. Discard the reagent if this occurs[3].

QC Checkpoint 2 (Linearity): The reaction rate must remain linear ( R2≥0.98 ) for at least 3

minutes. If the absorbance drops precipitously and plateaus, the sample contains excessive

LDH. The sample must be diluted (e.g., 1:10 in saline) and re-assayed[6].

Activity Calculation
Calculate the maximum linear rate of absorbance decrease ( ΔA340​/min ) for both the sample

and the blank. Subtract the blank rate from the sample rate.
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Use the following formula to determine LDH Activity in Units per Liter (U/L), utilizing the molar

extinction coefficient of NADH ( ϵ=6.22 mM−1cm−1 )[4]:

LDHActivity(U/L)=ϵ×d×Vsample​(ΔA340​/min)×Vtotal​×1000​

Where:

Vtotal​= Total reaction volume (0.2 mL)

Vsample​= Sample volume (0.01 mL)

d = Optical pathlength (approx. 0.6 cm for 200 µL in a standard 96-well plate)

1000 = Conversion factor from U/mL to U/L
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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